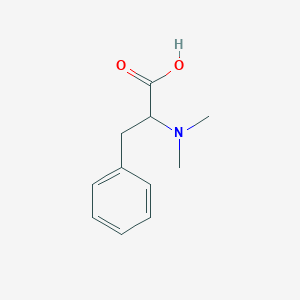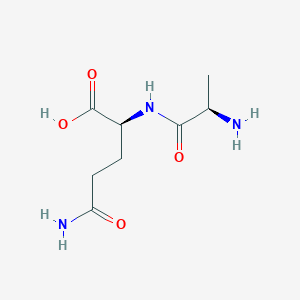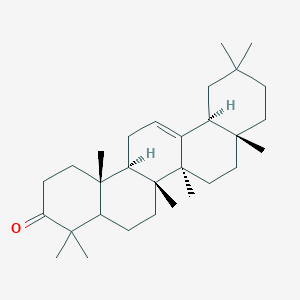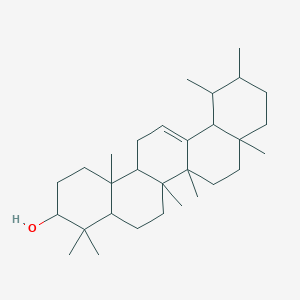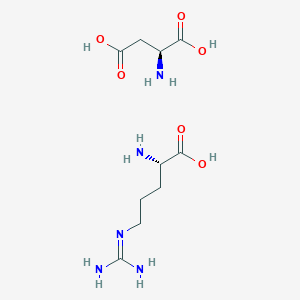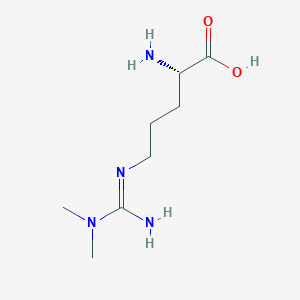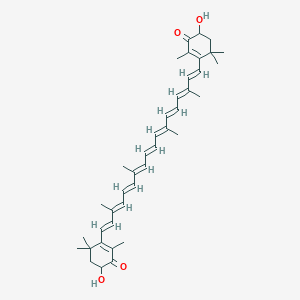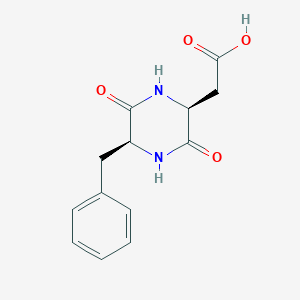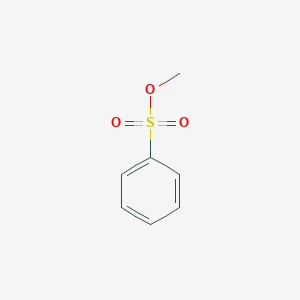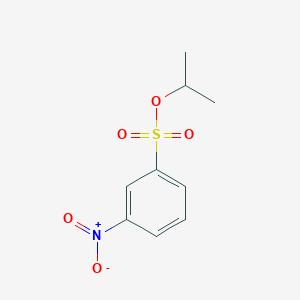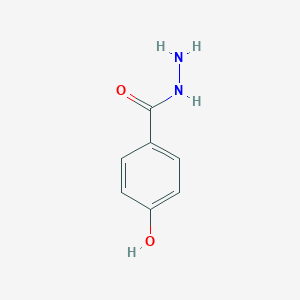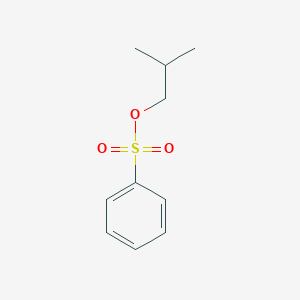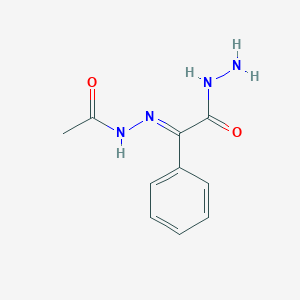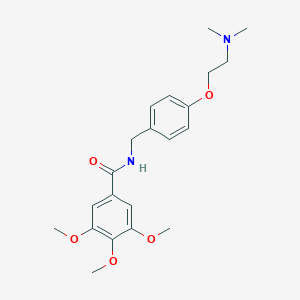
2-(tert-Butoxy)butane
Übersicht
Beschreibung
2-(tert-Butoxy)butane is a chemical compound with the molecular formula C8H18O . It has a molecular weight of 130.2279 .
Synthesis Analysis
The synthesis of 2-(tert-Butoxy)butane involves several steps. One method involves the use of copper(I)-catalyzed oxidation/tert-butoxylation of aryl olefins with TBHP . Another method involves the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .Molecular Structure Analysis
The molecular structure of 2-(tert-Butoxy)butane can be represented by the InChI string: InChI=1S/C8H18O/c1-6-7(2)9-8(3,4)5/h7H,6H2,1-5H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-(tert-Butoxy)butane has a molecular weight of 130.2279 . Its enthalpy of formation of gas at standard conditions is -380.0 ± 1.8 kJ/mol . The enthalpy of formation of liquid at standard conditions is -420.3 ± 1.8 kJ/mol .Wissenschaftliche Forschungsanwendungen
Molecular Spectroscopy and Fuel Additives
- Spectroscopic Characterization : Tert-butoxy derivatives, including those related to 2-(tert-Butoxy)butane, are characterized using molecular spectroscopy techniques such as MS, NMR, IR, and Raman. These techniques are applied to study the main products of glycerol etherification reactions, which are significant as oxygen additives for diesel fuel. The spectroscopic study aids in understanding the molecular structure and behavior of these compounds (Jamróz et al., 2007).
Carbon Dioxide Capturing
- Novel Absorbents for Carbon Dioxide : Derivatives like 1-butoxy butane are proposed as novel absorbents for carbon dioxide capturing from process gas streams rich in CO2. Studies on the vapor−liquid equilibrium for the carbon dioxide + 1-butoxy butane system investigate the feasibility for further research and development, highlighting the potential application of tert-butoxy derivatives in environmental and chemical engineering processes (Guo et al., 2010).
Catalytic Reactions and Chemical Synthesis
- Nonoxidative Dehydrogenation : Research on the dehydrogenation of butane to butenes and butadiene, which are used as raw materials in synthesizing various chemicals, demonstrates the application of tert-butoxy derivatives in catalytic reactions. The study provides insights into the reaction pathways, selectivity, and efficiency of catalysts in transforming butane, a short straight-chain alkane molecule, into industrially significant products (Kopač et al., 2020).
Thermal Decomposition and Safety Analysis
- Thermal Safety Parameters : The study of thermal decomposition characteristics and safety parameters of di-functional peroxides, including derivatives similar to 2-(tert-Butoxy)butane, contributes to understanding the safety aspects of chemical storage and transportation. Such research is crucial for preventing thermal hazardous accidents in chemical processes and industries (Huang et al., 2019).
Renewable Energy Sources and Chemical Feedstocks
- Renewable Gasoline and Solvents : Studies on the conversion of biomass-derived alcohols into high-value chemicals and fuels reveal the role of tert-butoxy derivatives as intermediates or catalysts. For instance, the selective dehydration of 2,3-butanediol to produce compounds with high octane values and potential as sustainable gasoline blending components or diesel oxygenates illustrates the application of tert-butoxy derivatives in renewable energy and green chemistry (Harvey et al., 2016).
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6-7(2)9-8(3,4)5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZNUJPPIPVIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954611 | |
| Record name | 2-tert-Butoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxy)butane | |
CAS RN |
32970-45-9 | |
| Record name | 2-(1,1-Dimethylethoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32970-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butoxy)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032970459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butoxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



